N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a chemical compound with the molecular formula C21H18Cl2N4O2S It is known for its unique structure, which includes a dichlorophenyl group and a methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-{[(2-methylphenyl)methyl]sulfanyl}acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16Cl2N2OS |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H16Cl2N2OS/c1-12-4-2-3-5-14(12)10-23-11-17(22)21-20-9-13-6-7-15(18)8-16(13)19/h2-9H,10-11H2,1H3,(H,21,22)/b20-9+ |
InChI Key |
VCXLIJAPGRODED-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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